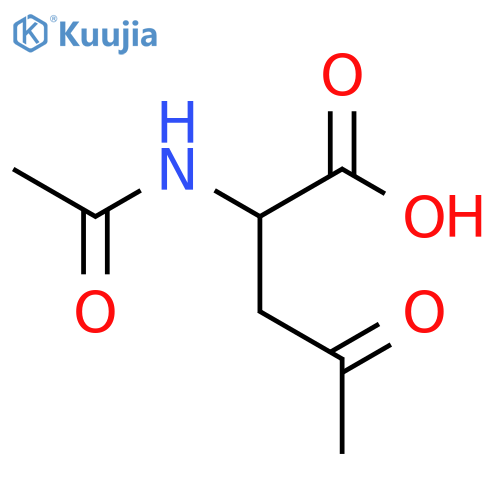Cas no 100911-41-9 (Levulinic acid, 2-acetamido- (6CI))

100911-41-9 structure
商品名:Levulinic acid, 2-acetamido- (6CI)
CAS番号:100911-41-9
MF:C7H11NO4
メガワット:173.166542291641
CID:5250415
Levulinic acid, 2-acetamido- (6CI) 化学的及び物理的性質
名前と識別子
-
- 2-acetamido-4-oxopentanoic acid
- Levulinic acid, 2-acetamido- (6CI)
-
- インチ: 1S/C7H11NO4/c1-4(9)3-6(7(11)12)8-5(2)10/h6H,3H2,1-2H3,(H,8,10)(H,11,12)
- InChIKey: YXNUVQQLAIUUGG-UHFFFAOYSA-N
- ほほえんだ: OC(C(CC(C)=O)NC(C)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 212
- トポロジー分子極性表面積: 83.5
- 疎水性パラメータ計算基準値(XlogP): -1.2
Levulinic acid, 2-acetamido- (6CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-379017-0.25g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-379017-10.0g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-379017-5.0g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-379017-0.05g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-379017-2.5g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-379017-0.1g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 0.1g |
$640.0 | 2023-06-04 | ||
| Enamine | EN300-379017-1.0g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-379017-0.5g |
2-acetamido-4-oxopentanoic acid |
100911-41-9 | 0.5g |
$699.0 | 2023-06-04 |
Levulinic acid, 2-acetamido- (6CI) 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Y. J. Liu,Q. H. Kong RSC Adv., 2017,7, 51807-51813
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
100911-41-9 (Levulinic acid, 2-acetamido- (6CI)) 関連製品
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
